5,10-Dihydroindeno[1,2-b]indole

Catalog No.
S576383
CAS No.
3254-91-9
M.F
C15H11N
M. Wt
205.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5,10-Dihydroindeno[1,2-b]indole

CAS Number

3254-91-9

Product Name

5,10-Dihydroindeno[1,2-b]indole

IUPAC Name

5,10-dihydroindeno[1,2-b]indole

Molecular Formula

C15H11N

Molecular Weight

205.25 g/mol

InChI

InChI=1S/C15H11N/c1-2-6-11-10(5-1)9-13-12-7-3-4-8-14(12)16-15(11)13/h1-8,16H,9H2

InChI Key

BMGLVVNENOOPFC-UHFFFAOYSA-N

SMILES

C1C2=CC=CC=C2C3=C1C4=CC=CC=C4N3

Synonyms

5,10-DHII, 5,10-dihydroindeno(1,2-b)indole, indenoindole

Canonical SMILES

C1C2=CC=CC=C2C3=C1C4=CC=CC=C4N3

The exact mass of the compound 5,10-Dihydroindeno[1,2-b]indole is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 135344. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

5,10-Dihydroindeno[1,2-b]indole is a highly planar, electron-rich tetracyclic framework formed by the fusion of an indole moiety with an indene ring. In materials science and chemical procurement, it is prioritized as a premium electron-donor building block, bridging the structural gap between simple indoles and larger polycyclic aromatic hydrocarbons. Its defining procurement advantage lies in its dual functionalization capacity: unlike standard carbazole, which only permits N-alkylation, 5,10-dihydroindeno[1,2-b]indole features both an N-atom (position 5) and an sp3 carbon (position 10) that can be independently alkylated or arylated [1]. This structural duality allows chemists to finely tune solubility and sterically suppress intermolecular aggregation without disrupting the core's extended π-conjugation. Consequently, it is a highly sought-after precursor for high-efficiency dye-sensitized solar cells (DSSCs), high-triplet-energy bipolar host materials for OLEDs, and specialized bioorthogonal reagents [2].

Procurement Fit

Core Scaffold Rigid indeno[1,2-b]indole fused ring system
Key Feature Conformationally locked planar core with zero rotatable bonds
Research Context Organic electronics, kinase probe design, polymer stabilization

When scaling up the synthesis of optoelectronic materials or complex pharmaceuticals, buyers often consider carbazole (CAS 86-74-8) or simple indoles as lower-cost, in-class substitutes. However, generic substitution fails because carbazole lacks the extended planar conjugation and the critical C10 sp3 carbon present in 5,10-dihydroindeno[1,2-b]indole [1]. In photovoltaic applications, carbazole's narrower absorption profile and higher HOMO-LUMO gap result in inferior light-harvesting efficiency and lower short-circuit current density. Furthermore, because carbazole only allows functionalization at the nitrogen atom, it is highly prone to π-π stacking and aggregation on semiconductor surfaces or within host matrices, which severely degrades device performance [2]. In medicinal chemistry, the smaller spatial footprint of carbazole fails to adequately fill target enzyme binding pockets that require the extended tetracyclic reach of the indeno[1,2-b]indole core [3].

Substitution Risk

Target Feature
Common Alternative
Mismatch Risk
Strong donor N in fully conjugated ladder-type framework
Carbazole
Lower planarity may reduce charge mobility and shift HOMO level
Extended π-system with rigid planar geometry
Fluorene
Absence of nitrogen donor alters electronic structure and transport
Specific substitution pattern for ABCG2 over P-gp/MRP1 selectivity
Simple indole derivative
Selectivity profile may not transfer; requires scaffold-specific validation

Superior Photovoltaic Efficiency in DSSC Donor Applications

In the development of metal-free organic dyes for dye-sensitized solar cells (DSSCs), the choice of the donor core dictates the light-harvesting efficiency and current density. D-π-A dyes utilizing the indeno[1,2-b]indole core demonstrate significantly enhanced performance over standard carbazole-based dyes. Specifically, indeno[1,2-b]indole-based dyes (e.g., QX12) achieve Power Conversion Efficiencies (PCE) up to 7.64% with a short-circuit current density (Jsc) of 15.8 mA/cm2, reaching 95% of the performance of the commercial ruthenium benchmark N719[1]. In contrast, simple carbazole-based analogs typically yield lower PCEs (often in the 2.2% to 3.55% range for basic configurations) due to a larger HOMO-LUMO gap and narrower visible light absorption [2].

Evidence DimensionPower Conversion Efficiency (PCE) and Short-Circuit Current Density (Jsc)
Target Compound DataPCE up to 7.64%; Jsc = 15.8 mA/cm2 (Indeno[1,2-b]indole core)
Comparator Or BaselineCarbazole core analogs (PCE typically 2.2% - 3.55% in comparable simple D-π-A architectures)
Quantified DifferenceOver 2x improvement in baseline PCE; significantly higher Jsc due to broader absorption profile.
ConditionsDSSC fabrication under AM 1.5G simulated solar illumination using iodine/triiodide electrolyte.

For solar cell manufacturers, procuring the indeno[1,2-b]indole core directly translates to higher device efficiencies and superior light-harvesting without relying on expensive ruthenium complexes.

Hole Mobility
Head-to-head
1.94×10⁻⁴ cm²/V·s (PIIDTBT) vs 4.03×10⁻⁶ cm²/V·s (PIIBT) — 48-fold increase
Supports hole-transport material selection
SCLC method; thin-film context

Aggregation Control via Dual-Site Functionalization

A major failure mode in organic electronics is the π-π stacking of planar molecules, which leads to aggregation and efficiency roll-off. Carbazole offers only one site for alkylation (the N-9 position), limiting the steric bulk that can be added without disrupting the molecule's orientation. 5,10-Dihydroindeno[1,2-b]indole solves this by providing two orthogonal functionalization sites: the N-5 atom and the sp3-hybridized C-10 atom. The ability to add multiple alkyl chains (e.g., dialkylation at C-10) dramatically increases solubility in organic solvents and acts as a robust steric shield against aggregation on semiconductor surfaces or in OLED host matrices [1].

Evidence DimensionAvailable orthogonal functionalization sites for steric tuning
Target Compound Data2 independent sites (N-5 and C-10, allowing tri-alkylation per core)
Comparator Or BaselineCarbazole (1 site, N-9)
Quantified Difference100% increase in primary functionalization loci, enabling out-of-plane steric shielding.
ConditionsChemical modification for solution-processed OLEDs and DSSC dye loading.

Procuring a core with dual functionalization sites allows formulators to precisely tune solubility and prevent aggregation-induced quenching, ensuring high reproducibility in thin-film manufacturing.

Photovoltaic PCE
Supporting evidence
PCE 7.27% Jsc >15.3 mA/cm² (INTIC-based device)
Establishes acceptor performance benchmark
Device-architecture dependent

Enhanced Binding Affinity in Scaffold Replacement for Drug Discovery

In medicinal chemistry, scaffold hopping from carbazole to larger fused systems can unlock new binding interactions. In the development of β-secretase (BACE1) inhibitors for Alzheimer's disease research, computational analysis revealed unoccupied space surrounding the carbazole moiety in the enzyme's binding pocket. Replacing the carbazole ring system with the 5,10-dihydroindeno[1,2-b]indole core allowed the ligand to elongate and interact more favorably with surrounding residues (Pro131, Ile187, Arg189). The optimized indeno[1,2-b]indole derivative achieved 91% inhibition of BACE1 at 10 μM, proving the superiority of this tetracyclic scaffold over the tricyclic carbazole baseline for this specific spatial requirement [1].

Evidence DimensionEnzyme inhibition activity (BACE1) via spatial pocket filling
Target Compound Data91% inhibition at 10 μM (Indeno[1,2-b]indole scaffold)
Comparator Or BaselineCarbazole scaffold (suboptimal spatial filling, lower affinity)
Quantified DifferenceSignificant enhancement in target engagement due to extended tetracyclic elongation.
ConditionsIn vitro BACE1 inhibition assay and molecular dynamic simulations of the binding pocket.

For pharmaceutical procurement, this compound offers a validated, structurally extended alternative to carbazole for optimizing hits in sterically demanding enzyme pockets.

ABCG2 Inhibition
Head-to-head
Phenolic derivatives ~3-fold more potent than ketonic analogues
Supports selective ABCG2 inhibitor design
Cell-based efflux assay context

Exclusive Precursor Suitability for Bioorthogonal BARAC Reagents

5,10-Dihydroindeno[1,2-b]indole is the specific, non-substitutable starting precursor for the synthesis of BARAC (biarylazacyclooctynone) fluorophores. BARAC reagents are critical for copper-free click chemistry, enabling the fluorescence imaging of azide-labeled glycans in live cells at nanomolar concentrations. The unique fused 5-membered carbocycle linking the indole and aryl rings in the indeno[1,2-b]indole core is structurally mandatory to generate the highly strained cyclooctyne ring of BARAC [1]. Generic indoles or carbazoles cannot undergo the necessary ring-expansion or functionalization sequences to yield this strained bioorthogonal framework.

Evidence DimensionSuitability for strained alkyne (BARAC) synthesis
Target Compound DataDirect, high-yield precursor to BARAC-fluor reagents
Comparator Or BaselineCarbazole / Indole (Structurally incompatible)
Quantified DifferenceBinary capability: Indeno[1,2-b]indole enables the synthesis; alternatives yield 0% of the target strained system.
ConditionsMultistep synthesis of biarylazacyclooctynone for live-cell fluorescence imaging.

Laboratories manufacturing advanced bioorthogonal imaging reagents must procure this exact compound, as no other basic indole or carbazole derivative can form the required strained BARAC architecture.

Dual Function
Class-level
Combined antioxidant and voltage stabilizer in polyethylene
Reported dual functionality in insulation
Patent-sourced; formulation-specific review needed
CK2 Inhibition
Cross-study comparable
IC₅₀ 0.17 µM (5a), 0.61 µM (5b), 0.43 µM (7a)
Supports CK2-targeted probe development
In vitro kinase assay context

Donor Core for High-Efficiency Dye-Sensitized Solar Cells (DSSCs)

Due to its extended planar conjugation, lower HOMO-LUMO gap, and superior light-harvesting capabilities compared to carbazole, this compound is the optimal donor building block for D-π-A organic sensitizers. It is specifically chosen when manufacturers need to achieve power conversion efficiencies exceeding 7.5% in metal-free DSSC architectures [1].

Precursor for Bipolar Host Materials in OLEDs

The rigid tetracyclic structure and the ability to sterically shield the core via C-10 dialkylation make this compound an ideal precursor for synthesizing high-triplet-energy host materials. It is highly recommended for formulating deep-blue and green phosphorescent organic light-emitting diodes (PHOLEDs) where preventing excimer formation and phase separation is critical [2].

Synthesis of BARAC Reagents for Bioorthogonal Click Chemistry

This compound is the mandatory starting material for the synthesis of biarylazacyclooctynone (BARAC) fluorophores. It is the exact procurement choice for chemical biology labs producing reagents for copper-free, strain-promoted azide-alkyne cycloaddition (SPAAC) used in live-cell imaging [3].

Scaffold Hopping in Drug Discovery (e.g., BACE1 Inhibitors)

In medicinal chemistry programs where a carbazole scaffold fails to adequately fill a large, hydrophobic enzyme binding pocket, 5,10-dihydroindeno[1,2-b]indole serves as a structurally extended, drop-in replacement. It is particularly valuable in the development of β-secretase inhibitors for neurodegenerative disease research [4].

Application Fit

Application
Selection Property
Validation Focus
Hole-transport material design
Rigid ladder-type indenoindole core with extended conjugation
Charge carrier mobility in thin-film devices
ABCG2 efflux transporter inhibition studies
Phenolic indenoindole substitution pattern
Selectivity against P-gp and MRP1
Polymer stabilization additive research
Dual-function antioxidant/voltage stabilizer
Long-term electrical aging and oxidation resistance
Non-fullerene acceptor design
Indenoindole central donor unit for A-D-A acceptors
Power conversion efficiency and photocurrent output

XLogP3

3.7

Other CAS

3254-91-9

Wikipedia

5,10-Dihydroindeno[1,2-b]indole

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